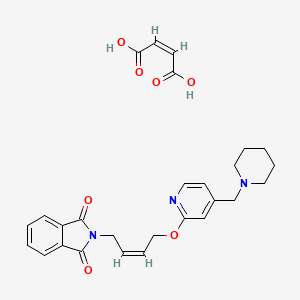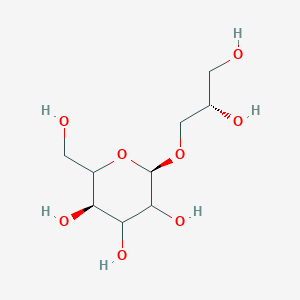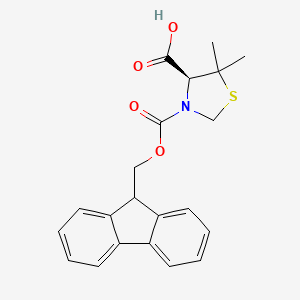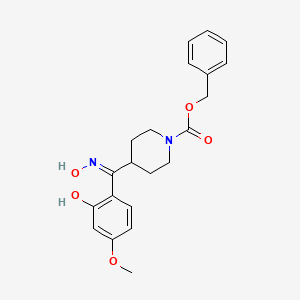
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate is a derivative of Shikimic acidThe molecular formula of this compound is C13H18O6, and it has a molecular weight of 270.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate typically involves the protection of the hydroxyl groups of Shikimic acid with isopropylidene groups, followed by esterification and acetylation. The general steps are as follows:
Protection of Hydroxyl Groups: Shikimic acid is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Esterification: The protected Shikimic acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Acetylation: Finally, the methyl ester is acetylated using acetic anhydride and a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the ester or acetyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester or acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Shikimic Acid: The parent compound, which is a key intermediate in the biosynthesis of aromatic amino acids.
Shikimic Acid Methyl Ester: A simpler ester derivative of Shikimic acid.
Shikimic Acid Acetate: Another derivative with acetyl groups instead of isopropylidene groups.
Uniqueness
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate is unique due to the presence of both isopropylidene and acetyl groups, which provide additional stability and reactivity compared to other derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
143308-74-1 |
|---|---|
Molecular Formula |
C₁₃H₁₈O₆ |
Molecular Weight |
270.28 |
Synonyms |
(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)_x000B_-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)


![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)

